

# Comparative Guide: Mass Spectrometry Fragmentation Patterns of C<sub>9</sub>H<sub>9</sub>NO Isomers

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## Compound of Interest

Compound Name: 2-Ethynyl-6-(methoxymethyl)pyridine  
CAS No.: 496840-21-2  
Cat. No.: B3352594

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## Executive Summary

The molecular formula C<sub>9</sub>H<sub>9</sub>NO (MW 147.17 Da) represents a diverse chemical space containing critical pharmacophores, including Cinnamamide (primary amide), 5-Methoxyindole (heterocyclic ether), and 2-Phenyl-2-oxazoline (cyclic imino-ether). Differentiating these isomers is a frequent challenge in synthetic quality control and forensic drug profiling.

This guide provides a definitive fragmentation analysis to distinguish these isomers using Electron Ionization (EI) mass spectrometry. Unlike soft ionization (ESI), which yields primarily protonated molecular ions

, EI provides structural fingerprints via high-energy fragmentation. We demonstrate that neutral loss analysis—specifically the loss of ammonia (17 Da), methyl radicals (15 Da), and formaldehyde (30 Da)—serves as the primary discriminator.

## Structural Landscape: The C<sub>9</sub>H<sub>9</sub>NO Alternatives

We compare three distinct structural classes sharing the C<sub>9</sub>H<sub>9</sub>NO formula.

Compound	Structure Class	Key Functional Group	Core Stability
Cinnamamide	Acyclic / Conjugated	Primary Amide ( )	Stabilized by conjugation with phenyl ring.
5-Methoxyindole	Bicyclic Heterocycle	Methyl Ether ( )	Highly aromatic indole core.
2-Phenyl-2-oxazoline	Cyclic Heterocycle	Oxazoline Ring	Strained 5-membered ring; prone to RDA cleavage.

## Experimental Protocol: EI-GC/MS Workflow

To replicate the fragmentation patterns described below, ensure your instrument is tuned to standard EI conditions.

### Step-by-Step Methodology

- Sample Preparation:
  - Dissolve 1 mg of analyte in 1 mL methanol (HPLC grade).
  - Derivatization is not required for these species under EI, though silylation (BSTFA) can be used if peak tailing occurs for Cinnamamide.
- GC Parameters:
  - Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film).
  - Inlet: Splitless mode at 250°C.
  - Carrier Gas: Helium at 1.0 mL/min (constant flow).
  - Temperature Program: 60°C (hold 1 min)

20°C/min

300°C (hold 3 min).

- MS Parameters (Critical):
  - Source Temp: 230°C.
  - Ionization Energy: 70 eV (Standard EI).[1] Note: Lowering to 20 eV will suppress fragmentation, reducing diagnostic utility.
  - Scan Range:m/z 40–200.
- Quality Control:
  - Verify mass accuracy using PFTBA (Perfluorotributylamine).
  - Target m/z 69, 219, 502 to ensure proper abundance ratios across the mass range.

## Comparative Fragmentation Analysis

The differentiation relies on identifying the primary neutral loss triggered by the molecular ion (m/z 147).

### Scenario A: Cinnamamide (Amide Cleavage)

- Mechanism: The molecular ion undergoes  
-cleavage adjacent to the carbonyl group.
- Pathway:
  - Loss of  
(16 Da): Generates the cinnamoyl cation (m/z 131).
  - Loss of  
(17 Da): A competing pathway yielding m/z 130.

- Secondary Loss: The cinnamoyl cation loses CO (28 Da) to form the styryl cation (m/z 103), a highly stable resonance structure.
- Diagnostic Peak:m/z 103 and m/z 131.

## Scenario B: 5-Methoxyindole (Ether Cleavage)

- Mechanism: Radical-initiated cleavage of the alkyl-oxygen bond.
- Pathway:
  - Loss of (15 Da): The ether methyl group is ejected to stabilize the radical on the oxygen, which resonates with the indole ring. This yields a base peak at m/z 132.
  - Secondary Loss: Subsequent loss of CO (28 Da) from the m/z 132 ion yields m/z 104.
- Diagnostic Peak:m/z 132 (Base Peak).

## Scenario C: 2-Phenyl-2-oxazoline (Ring Contraction)

- Mechanism: Retro-Diels-Alder (RDA) type fragmentation or ring opening.
- Pathway:
  - Loss of (30 Da): The oxazoline ring rearranges to eject formaldehyde. This results in a dominant peak at m/z 117 (phenyl-azirine cation or equivalent isomer).
- Diagnostic Peak:m/z 117 (Base Peak).

## Data Summary: Relative Ion Abundance

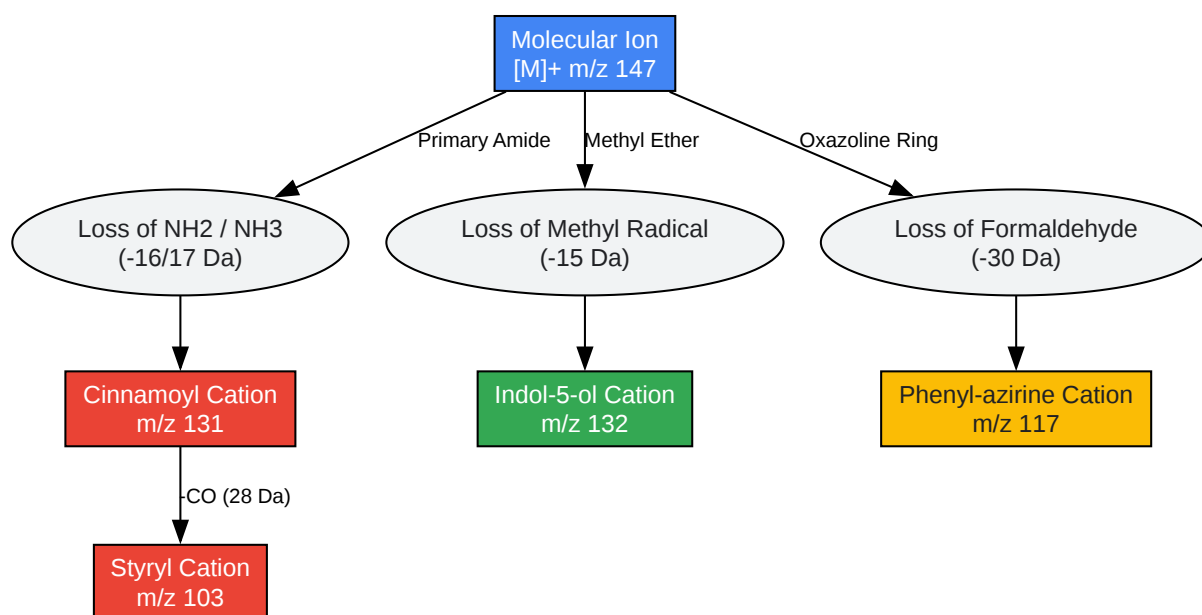
m/z	Ion Identity	Cinnamamide	5-Methoxyindole	2-Phenyl-2-oxazoline
147	(Molecular Ion)	High (80%)	High (100%)	Medium (40%)
132		< 5%	High (80-90%)	< 5%
131		Medium (50%)	< 5%	< 5%
117		< 5%	< 5%	Base Peak (100%)
103		Base Peak (100%)	Low	Low

Note: Relative abundances are approximate and instrument-dependent, but the presence/absence of these peaks is definitive.

## Visualization of Fragmentation Pathways[2][3][4][5][6][7][8]

### Diagram 1: Mechanistic Differentiation

This flowchart illustrates the decision logic based on the primary neutral loss observed in the mass spectrum.

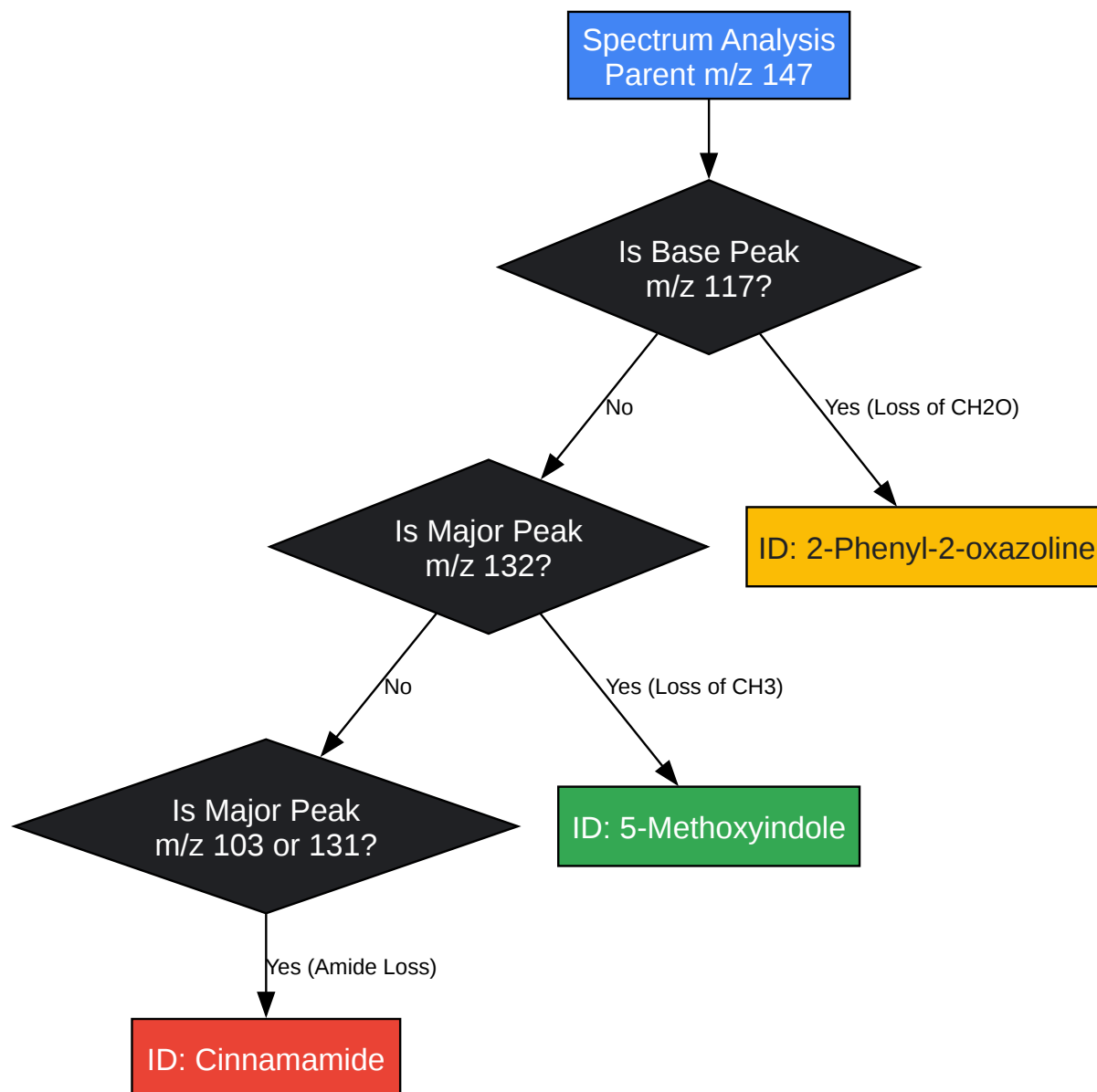


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Caption: Mechanistic divergence of C<sub>9</sub>H<sub>9</sub>NO isomers. Blue: Parent Ion; Red: Cinnamamide pathway; Green: Indole pathway; Yellow: Oxazoline pathway.

## Diagram 2: Diagnostic Decision Tree

Use this logic gate to identify your unknown sample.



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Caption: Step-by-step identification logic based on dominant fragment ions.

## References

- NIST Mass Spectrometry Data Center. Cinnamamide Mass Spectrum. [2] NIST Chemistry WebBook, SRD 69. [\[Link\]](#)

- NIST Mass Spectrometry Data Center. 5-Methoxyindole Mass Spectrum. [2] NIST Chemistry WebBook, SRD 69. [[Link](#)]
- Wiley SpectraBase. 2-Phenyl-2-oxazoline Mass Spectrum (GC). [[Link](#)][3]
- Schaldach, B., & Grützmacher, H. F. (1980). Proximity effects in the electron impact mass spectra of amides. International Journal of Mass Spectrometry and Ion Physics. (Mechanistic basis for Cinnamamide fragmentation). [[Link](#)]

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## Sources

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- 3. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
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